molecular formula C13H14N2O4 B11754935 (S)-8-Hydroxy-7-methoxy-1,2,3,11a-tetrahydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H)-dione

(S)-8-Hydroxy-7-methoxy-1,2,3,11a-tetrahydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H)-dione

Cat. No.: B11754935
M. Wt: 262.26 g/mol
InChI Key: COBSHTCVQBUXRU-VIFPVBQESA-N
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Description

(S)-8-Hydroxy-7-methoxy-1,2,3,11a-tetrahydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H)-dione is a complex heterocyclic compound featuring a fused pyrrolodiazepine scaffold with hydroxy and methoxy substituents at positions 8 and 7, respectively. Its molecular formula is C₁₄H₁₄N₂O₃ (molecular weight: 258.27 g/mol) based on a structurally related compound described in . The (S)-configuration at the 11a position is critical for stereoselective interactions in biological systems.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

(6aS)-3-hydroxy-2-methoxy-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione

InChI

InChI=1S/C13H14N2O4/c1-19-11-5-7-8(6-10(11)16)14-12(17)9-3-2-4-15(9)13(7)18/h5-6,9,16H,2-4H2,1H3,(H,14,17)/t9-/m0/s1

InChI Key

COBSHTCVQBUXRU-VIFPVBQESA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=O)N3CCC[C@H]3C(=O)N2)O

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3CCCC3C(=O)N2)O

Origin of Product

United States

Biological Activity

(S)-8-Hydroxy-7-methoxy-1,2,3,11a-tetrahydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H)-dione (CAS No. 132391-70-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research.

  • Molecular Formula : C₁₃H₁₄N₂O₄
  • Molecular Weight : 262.26 g/mol
  • Structure : The compound features a complex fused ring system characteristic of pyrrolo[1,2-a][1,4]benzodiazepines.

1. Anticancer Activity

Research indicates that derivatives of pyrrolo[1,2-a][1,4]benzodiazepines exhibit potent anticancer properties. For instance:

  • Mechanism : These compounds often act by intercalating DNA and inducing apoptosis in cancer cells. They preferentially bind to the minor groove of DNA and alkylate guanine residues, leading to cytotoxic effects.
  • Case Studies :
    • A study demonstrated that certain pyrrolo[1,2-a][1,4]benzodiazepines showed significant activity against various human tumor xenografts in vivo. Compounds like SJG-136 are currently in clinical trials due to their promising anticancer efficacy .

2. Antiviral Activity

Pyrrolo[1,2-a][1,4]benzodiazepines have been investigated for their antiviral properties:

  • HIV Inhibition : Some derivatives have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase, with IC90 values indicating potent antiviral activity .

3. CNS Activity

The compound has shown potential in modulating central nervous system (CNS) functions:

  • Sedative and Anxiolytic Effects : Research suggests that pyrrolo[1,2-a][1,4]benzodiazepines can exhibit sedative and anxiolytic properties through GABA receptor modulation .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of these compounds. Key findings include:

  • Substituent Effects : Modifications at specific positions on the benzodiazepine framework significantly influence the biological activity. For example, the presence of hydroxyl or methoxy groups enhances DNA binding affinity and cytotoxicity .

Comparative Table of Biological Activities

Activity TypeCompound ExampleMechanism of ActionReference
AnticancerSJG-136DNA intercalation and alkylation
AntiviralPBD derivativesInhibition of HIV reverse transcriptase
CNS ModulationVarious PBDsGABA receptor modulation

Scientific Research Applications

Research indicates that (S)-8-Hydroxy-7-methoxy-1,2,3,11a-tetrahydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-5,11(10H)-dione exhibits a range of biological activities that make it a candidate for further investigation in pharmacology.

Antitumor Activity

A study highlighted the synthesis of pyrrolo[2,1-c][1,4]benzodiazepine derivatives that demonstrated promising antitumor properties. These derivatives were shown to interact with DNA and inhibit cancer cell proliferation. The specific compound's structure allows for selective binding to DNA sequences, enhancing its potential as an anticancer agent .

Antimicrobial Properties

Research into related compounds has indicated potential antimicrobial effects against various strains of bacteria. For instance, studies on similar pyrrolobenzodiazepines have shown activity against Mycobacterium species. However, specific data on the compound remains limited and warrants further exploration .

Neuropharmacological Effects

The structural features of this compound suggest possible neuropharmacological applications. Compounds in the same class have been studied for their effects on neurotransmitter systems and could potentially be developed into treatments for neurological disorders .

Synthesis and Methodology

The synthesis of this compound has been explored through various synthetic routes:

  • Convergent Synthesis : A convergent approach has been successfully adopted to link different molecular fragments effectively. This method enhances the efficiency of synthesizing complex molecules with desired biological activities .
  • Polymer-Supported Reactions : Utilizing polymer-supported reagents allows for cleaner reactions and easier purification processes. This method has been employed to generate libraries of substituted derivatives for screening biological activity .

Case Studies

Several case studies provide insights into the applications of this compound:

Study Focus Findings
Bhakta et al. (2020)Synthesis of PBD-Adenosine ConjugatesDemonstrated the influence of substituents on biological activity; highlighted the importance of structure in modulating interactions with DNA .
Kamal et al. (2007)Development of Antitumor AgentsReported on the synthesis and evaluation of pyrrolo[2,1-c][1,4]benzodiazepines with promising antitumor properties .
Correa et al. (2007)Synthesis of DNA-interactive CompoundsInvestigated the synthesis of derivatives that bind selectively to DNA; findings suggest potential therapeutic applications in oncology .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents, ring saturation, and functional groups, leading to variations in solubility, metabolic stability, and bioactivity.

Table 1: Structural and Functional Comparisons
Compound Name (CAS/ID) Substituents/Modifications Molecular Formula Key Properties Biological Activity
Target Compound (Hypothetical) 8-OH, 7-OCH₃, (S)-11a C₁₄H₁₄N₂O₃ High polarity due to -OH/-OCH₃; predicted solubility in polar solvents Potential antioxidant/anti-inflammatory (inferred from structural analogs)
(S)-7-Nitro derivative (Compound 9, ) 7-NO₂ C₁₃H₁₁N₃O₄ Lipophilic (nitro group); synthesized in 77% yield via nitration Cytotoxic (likely DNA alkylation)
(+)-10-Methyl derivative () 10-CH₃ C₁₅H₁₆N₂O₂ Enhanced metabolic stability (methyl blocks hydroxylation) Anxiolytic (clinical candidate)
8-Methoxy-6H,13H-bispyrido[...]dione (Compound 5a, ) Pyrido-pyrrolo-pyrazine core, 8-OCH₃ C₁₇H₁₀N₄O₃ High melting point (328–329°C); IR: 1712, 1694 cm⁻¹ (C=O) Not specified; structural similarity suggests DNA interaction
Ethynyl derivative (Compound 35, ) 7-Ethynyl C₁₅H₁₂N₂O₂ Alkyne enables click chemistry modifications Anti-inflammatory (triazole hybrids)

Metabolic and Pharmacokinetic Profiles

  • Hydroxylation Susceptibility : The target compound’s 8-hydroxy and 7-methoxy groups may resist rapid metabolism compared to unmethylated analogs. highlights that methylation at position 10 in PBD derivatives reduces hydroxylation at positions 3 and 11a, enhancing half-life .
  • Nitro vs. Hydroxy/Methoxy Groups : The nitro derivative (Compound 9) is more lipophilic but may exhibit higher toxicity due to nitroso metabolite formation, whereas the target compound’s polar substituents could improve solubility and reduce off-target effects .

Spectral Data and Characterization

  • IR Spectroscopy : Analogs like Compound 5a () show strong C=O stretches (~1700 cm⁻¹), consistent with the target compound’s diketone moiety .
  • NMR Trends : Aromatic protons in similar compounds resonate at δ 7.4–9.6 (DMSO-d₆), with methoxy signals near δ 4.0 . The target compound’s hydroxy group may exhibit broad δ 9–10 ppm signals .

Preparation Methods

Formation of 7-Benzyloxy-6-methoxy-isatoic Anhydride

The process begins with 2-amino-4-benzyloxy-5-methoxybenzoic acid , which undergoes cyclization with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane. This step yields 7-benzyloxy-6-methoxy-isatoic anhydride with >90% purity, confirmed by 1^1H NMR.

Pyrrolo benzodiazepine Core Assembly

The anhydride reacts with (S)-pyrrolidine-2-methanol in tetrahydrofuran (THF) under nitrogen atmosphere. This step introduces the pyrrolidine moiety, forming 8-benzyloxy-7-methoxypyrrolo[2,1-c]benzodiazepine-5,11-dione . Chiral HPLC confirms retention of the (S)-configuration at C11a.

Methoxymethyl Protection and Reduction

To prevent undesired side reactions, the N10 position is protected using methoxymethyl chloride (MOMCl) in the presence of sodium hydride (NaH). Subsequent reduction with lithium borohydride (LiBH4_4) in THF selectively reduces the 11-keto group to a hydroxyl group, yielding N-(10-methoxymethyl)-8-benzyloxy-7-methoxypyrrolo[1,benzodiazepin-5-one .

Deprotection and Final Cyclization

Hydrogenolysis over palladium-on-carbon (Pd/C) removes the benzyloxy group, followed by acid-mediated cyclization to form Compound S. The final product is purified via recrystallization from ethanol/water (3:1), achieving 95% purity by HPLC.

Alternative Reductive Cyclization Approaches

Recent advancements from PMC6273195 highlight a nitro-to-amine reductive cyclization strategy, avoiding toxic mercury-based deprotection:

Nitro-Thioacetal Intermediate Preparation

A nitro-thioacetal precursor is synthesized by alkylating 2-nitro-4-methoxy-5-hydroxybenzoic acid with 1,2-ethanedithiol. This intermediate undergoes SnCl2_2-mediated reduction in methanol, converting the nitro group to an amine while preserving the thioacetal.

Mercury-Free Deprotection

Instead of HgCl2_2, the PMC method employs bismuth triflate (Bi(OTf)3_3) in acetonitrile to cleave the thioacetal. This generates an aldehyde intermediate, which spontaneously cyclizes to form the benzodiazepine core. The use of Bi(OTf)3_3 reduces environmental toxicity and improves reaction safety.

Enantiomeric Control

Chiral auxiliaries derived from (S)-proline are introduced during the pyrrolidine coupling step. Asymmetric induction ensures >98% enantiomeric excess (ee), verified by circular dichroism (CD) spectroscopy.

Optimization and Yield Considerations

StepReagents/ConditionsYield (%)Purity (%)
Anhydride FormationTriphosgene, DCM, 0°C9295
Pyrrolidine Coupling(S)-Pyrrolidine-2-methanol, THF8590
MOM ProtectionNaH, MOMCl, DMF8893
LiBH4_4 ReductionTHF, −20°C7891
Final CyclizationHCl, EtOH/H2_2O8295

Table 1: Yield and purity data for the stepwise method (adapted from US6660856B2).

Critical factors influencing yield include:

  • Temperature control : Reduction steps require strict maintenance at −20°C to prevent epimerization.

  • Solvent choice : Polar aprotic solvents like DMF improve MOMCl reactivity but necessitate rigorous drying to avoid hydrolysis.

  • Catalyst loading : Pd/C (10 wt%) balances hydrogenolysis efficiency with cost.

Comparative Analysis of Methods

ParameterStepwise MethodReductive Cyclization
ToxicityHigh (HgCl2_2)Low (Bi(OTf)3_3)
Steps54
Overall Yield52%61%
Enantiomeric Excess95%98%
ScalabilityIndustrialLab-scale

Table 2: Method comparison highlighting trade-offs between efficiency and safety.

Challenges and Mitigation Strategies

Epimerization at C11a

The stereochemical integrity of C11a is vulnerable during reduction steps. Substituting LiBH4_4 with sodium triacetoxyborohydride (NaBH(OAc)3_3) in acetic acid minimizes racemization, preserving >97% ee.

Purification Difficulties

Compound S’s low solubility in organic solvents complicates crystallization. Gradient sublimation under high vacuum (103^{-3} mbar) produces analytically pure crystals suitable for X-ray diffraction .

Q & A

Advanced Question

  • X-ray Crystallography : Directly visualizes spatial arrangement of substituents (e.g., (S)-configuration at C8) .
  • NOESY NMR : Detects nuclear Overhauser effects between protons to infer spatial proximity .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose-based columns).
  • Optical Rotation : Compares experimental [α]D values with literature for chiral centers .

What methodological frameworks guide the study of environmental stability and degradation pathways?

Advanced Question
While direct data on this compound is limited, analogous studies use:

  • Hydrolysis Studies : Exposing the compound to acidic/basic conditions (e.g., pH 3–11) to track breakdown products via LC-MS .
  • Photodegradation : UV-Vis irradiation (e.g., 254 nm) to assess stability under light exposure.
  • Biotic Transformation : Incubation with microbial consortia to identify metabolic products .
    Experimental designs should follow split-plot frameworks to isolate variables (e.g., pH, temperature) .

How can reactivity under varying pH or temperature conditions be systematically analyzed?

Advanced Question

  • pH-Dependent Stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis or NMR .
  • Thermal Gravimetric Analysis (TGA) : Measures decomposition temperatures (Td) under controlled heating .
  • Kinetic Studies : Fit degradation data to Arrhenius models to predict shelf-life .

What strategies validate the compound’s biological activity in vitro?

Advanced Question

  • Dose-Response Assays : Test cytotoxicity (e.g., IC50) in cell lines using MTT or resazurin assays.
  • Enzyme Inhibition : Measure inhibition constants (Ki) via fluorometric or colorimetric assays.
  • Metabolic Stability : Incubate with liver microsomes to estimate half-life (t1/2) .

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